Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-

概要

説明

類似化合物との比較

Chemical Identity :

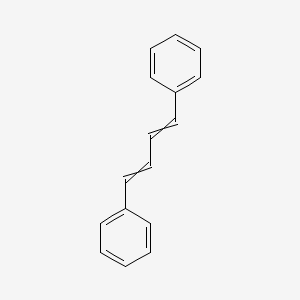

- Systematic Name : 1,1′-[(2E)-2-Butene-1,4-diyl]dibenzene (IUPAC)

- Common Names : 1,4-Diphenyl-2-butene (DPB), Styrene dimer .

- CAS No.: 1142-22-9 (E-isomer); 886-65-7 (general) .

- Molecular Formula : C₁₆H₁₆ (average mass: 208.30 g/mol) .

- Structure : Two benzene rings connected via a conjugated 1,3-butadiene backbone in the trans (E) configuration .

Key Properties :

- Conjugation : The butadiene backbone enables π-electron delocalization, influencing UV/Vis absorption and reactivity .

Comparison with Structurally Similar Compounds

1,3-Diphenylbutane (CAS 1520-44-1)

- Structure : Butane chain (single bonds) with phenyl groups at positions 1 and 3.

- Molecular Formula : C₁₆H₁₆ (isomeric with DPB but lacks conjugation).

- Key Differences :

Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis- (CAS 886-66-8)

- Structure : Two benzene rings connected via a 1,3-butadiyne (C≡C–C≡C) backbone.

- Molecular Formula : C₁₆H₁₀ (lower H-content due to triple bonds).

- Key Differences :

1,2-Diphenylcyclobutane (CAS 20071-09-4)

- Structure : Cyclobutane ring with phenyl groups at positions 1 and 2.

- Molecular Formula : C₁₆H₁₆ (same as DPB but cyclic).

- Key Differences :

Substituted Derivatives

- Example : Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-(1-methylethyl)-] (CAS 35672-49-2).

- Structure : Butadiyne backbone with para-isopropyl substituents on benzene rings.

- Molecular Formula : C₂₂H₂₂.

- Key Differences :

- Steric Effects : Bulky isopropyl groups hinder molecular packing, reducing crystallinity.

- Solubility: Enhanced solubility in non-polar solvents due to hydrophobic substituents .

Comparative Data Table

生物活性

Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis-, also known as trans,trans-1,4-diphenyl-1,3-butadiene, is a compound with notable biological activities and potential applications in various fields. This article delves into its biological activity based on diverse research findings and data.

- Molecular Formula : C₁₆H₁₄

- Molecular Weight : 206.28 g/mol

- Density : 1.035 g/cm³

- Melting Point : 150-152 °C

- Boiling Point : 350 °C

Biological Activity Overview

Benzene derivatives are known for their varied biological activities, including anti-cancer properties and effects on cardiovascular health. The specific compound has been studied for its potential impact on cellular mechanisms and its role as a fluorochrome.

- Antioxidant Activity : Research indicates that compounds related to benzene can exhibit antioxidant properties, which may help in reducing oxidative stress in cells.

- Cytotoxic Effects : Some studies have shown that benzene derivatives can induce cytotoxicity in cancer cells by promoting apoptosis (programmed cell death).

- Cardiovascular Effects : There is evidence suggesting that certain benzene derivatives can influence perfusion pressure and coronary resistance in cardiac models.

Case Study 1: Anticancer Properties

A study published in the International Journal of Environmental Research and Public Health examined the carcinogenic potential of 1,3-butadiene and its derivatives. It was found that prolonged exposure to these compounds could lead to increased risks of leukemia due to their ability to form reactive metabolites that bind to DNA .

Case Study 2: Cardiovascular Impact

In another research effort focusing on benzenesulfonamide derivatives, it was demonstrated that certain compounds could significantly decrease perfusion pressure and coronary resistance in isolated rat heart models. This suggests that benzene derivatives may have therapeutic potential in managing cardiovascular conditions .

Data Table: Biological Activities of Benzene Derivatives

Safety and Toxicity Considerations

Benzene and its derivatives are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC). Chronic exposure has been linked to severe health issues including various forms of cancer . Thus, while exploring their biological activities, it is crucial to consider safety protocols and exposure limits.

科学的研究の応用

Scientific Research Applications

Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- has several notable applications in various fields:

Chemistry

- Building Block for Organic Synthesis : It is used as a precursor for synthesizing more complex organic molecules and materials. Its unique structure allows for various chemical transformations, including cycloaddition and coupling reactions .

Biology

- Molecular Probes : The compound can serve as a probe in biochemical assays to study molecular interactions. Its structural properties may influence its interaction with biomolecules.

Material Science

- Production of Advanced Materials : Due to its unique structural characteristics, it is utilized in producing polymers and nanomaterials. These materials can exhibit enhanced mechanical and thermal properties .

Industrial Applications

In industrial settings, Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- is applied in:

- Polymer Manufacturing : It contributes to the production of styrene-butadiene rubber (SBR), which is widely used in tires and other rubber products.

- Chemical Intermediates : The compound acts as an intermediate in the synthesis of various chemicals and materials used across different industries .

Case Study 1: Use in Polymer Production

A study on the application of Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- in the production of styrene-butadiene rubber highlighted its effectiveness as a reinforcing agent. The research demonstrated that incorporating this compound into rubber formulations improved tensile strength and elasticity.

Case Study 2: Biological Interaction Studies

Research conducted at a leading university explored the interactions between Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- and various proteins. The findings suggested that the compound could modulate protein activity through specific binding mechanisms. This property may have implications for drug design and development.

Q & A

Basic Research Questions

Q. How is the molecular structure of Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- determined using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves integrating intensity measurements from diffracted X-rays, followed by refinement using programs like SHELXL for small-molecule structures. The ORTEP-3 graphical interface aids in visualizing thermal ellipsoids and molecular geometry . For accurate refinement, ensure high-resolution data (e.g., <1.0 Å) and validate hydrogen atom positions via difference Fourier maps.

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. Key precautions include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation (H335) and skin irritation (H315) .

- Emergency protocols: Immediate rinsing with water for eye exposure (H319) and medical consultation for oral ingestion (H302). Store in sealed containers away from ignition sources due to potential flammability .

Q. What spectroscopic techniques are employed for structural validation?

- Methodological Answer :

- NMR : and NMR confirm conjugation patterns (e.g., butadiene bridge protons at δ 6.2–6.8 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 232.3196 for CH) .

- IR : Peaks near 1600 cm indicate aromatic C=C stretching, while conjugated dienes show absorption ~1650 cm.

Advanced Research Questions

Q. How can solubility studies in mixed solvents inform experimental design for this compound?

- Methodological Answer : Laser monitoring techniques quantify solubility in acetone-water mixtures. The modified Apelblat equation models temperature-dependent solubility, revealing maxima at specific solvent ratios (e.g., 30% water by mass). This optimizes recrystallization protocols to enhance yield and purity .

Q. What methodologies are used to analyze thermal degradation by-products?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) identifies degradation products. For example, thermal degradation at 300–400°C produces:

- Diphenylmethane (CH, m/z 167) via bond cleavage.

- Polyaromatic hydrocarbons (e.g., Benz[a]anthracene derivatives) from cyclization .

- Use thermogravimetric analysis (TGA) coupled with FTIR to track real-time decomposition pathways.

Q. How do computational models aid in predicting the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example:

- The butadiene bridge exhibits high electron density, making it reactive in Diels-Alder reactions.

- NIST thermochemistry data (e.g., bond dissociation energies) guides stability assessments under varying conditions .

Q. How to resolve discrepancies in reported crystal structure data?

- Methodological Answer : Cross-validate refinement parameters (e.g., R-factors) using multiple software (SHELX vs. OLEX2). For conflicting unit cell dimensions:

- Re-examine data collection (temperature, radiation source).

- Check for twinning or disorder using PLATON ADDSYM tools .

- Publish raw diffraction data (e.g., CIF files) for peer verification.

Q. Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields?

- Methodological Answer :

- Control experiments : Compare reaction conditions (catalyst loading, solvent purity).

- Analytical rigor : Use HPLC (C18 column, UV detection) to quantify unreacted precursors.

- Mechanistic studies : Employ -labeling or in-situ FTIR to track intermediate formation.

準備方法

Wittig Reaction: Mechanism and Procedural Details

The Wittig reaction stands as the most widely documented method for synthesizing trans,trans-1,4-diphenyl-1,3-butadiene. This approach involves the reaction of a phosphorus ylide with a carbonyl compound, typically cinnamaldehyde, to form the desired conjugated diene.

Ylide Preparation

The synthesis begins with the generation of a benzyltriphenylphosphonium ylide. Benzyltriphenylphosphonium chloride is treated with a strong base, such as sodium hydroxide, in a polar aprotic solvent like tetrahydrofuran (THF). Deprotonation yields a reactive ylide species, characterized by a negatively charged carbon adjacent to the phosphorus atom5.

Key Reaction Conditions :

-

Base : NaOH (50% aqueous solution)

-

Solvent : THF or dichloromethane

-

Temperature : Room temperature (20–25°C)

-

Reaction Time : 30–60 minutes

Nucleophilic Attack and Intermediate Formation

The ylide undergoes nucleophilic attack on the carbonyl carbon of cinnamaldehyde, forming a betaine intermediate. This step is highly exothermic and requires controlled addition to prevent side reactions5. The intermediate subsequently rearranges into a four-membered oxaphosphorane ring, which collapses to release triphenylphosphine oxide and the desired diene product5.

Critical Observations :

-

Stereoselectivity : The trans,trans isomer predominates due to reduced steric hindrance during ring closure.

-

Byproduct Formation : Triphenylphosphine oxide is generated as a stoichiometric byproduct, necessitating purification via recrystallization.

Workup and Purification

The crude product is isolated by solvent evaporation, followed by recrystallization from ethanol or hexane. Typical yields range from 60% to 75%, with purity confirmed via melting point analysis (151–154°C) and nuclear magnetic resonance (NMR) spectroscopy .

Structural and Spectroscopic Validation

NMR Analysis

1H NMR spectra of the product exhibit distinct signals for the conjugated diene protons (δ 6.2–6.8 ppm) and aromatic protons (δ 7.2–7.5 ppm). The trans configuration is confirmed by coupling constants (J = 15–16 Hz) between the vinylic protons .

Infrared Spectroscopy

Infrared (IR) spectra show absorption bands at 1600 cm⁻¹ (aromatic C=C stretching) and 1650 cm⁻¹ (conjugated diene C=C stretching), corroborating the compound’s structure .

X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) reveals a planar geometry for the butadiene backbone, with phenyl rings oriented trans to minimize steric interactions. The bond lengths between the conjugated carbons (1.34–1.38 Å) align with typical values for sp²-hybridized systems .

Comparative Analysis of Synthetic Approaches

While the Wittig reaction is the predominant method, alternative routes have been explored in broader literature. For instance, Diels-Alder reactions between 1,3-butadiene and phenyl-substituted dienophiles could theoretically yield the compound, though such methods are less commonly reported due to challenges in controlling regioselectivity. Electrophilic aromatic substitution, another potential pathway, remains speculative without explicit experimental validation in the reviewed sources.

Industrial and Laboratory-Scale Considerations

Scalability

The Wittig reaction is amenable to scale-up, with industrial protocols often employing continuous-flow reactors to enhance yield and reduce phosphine oxide waste. Solvent recovery systems (e.g., THF distillation) further improve cost efficiency .

特性

IUPAC Name |

4-phenylbuta-1,3-dienylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFLKFZNIIQFQBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022132 | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-65-7 | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1'-(1,3-butadiene-1,4-diyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diphenyl-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diphenylbuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。